molecular formula C14H22N4O3 B1482933 tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098076-07-2

tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1482933
CAS No.: 2098076-07-2
M. Wt: 294.35 g/mol
InChI Key: NOEZZHOKNHOFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O3 . It is a solid substance .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.32300 . It is a solid substance . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Anticancer and Other Biologically Active Compounds

This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs, highlighting its importance in medicinal chemistry. The synthesis process involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the compound's versatility as a synthetic intermediate. Furthermore, it's instrumental in the development of drugs targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, showcasing its potential in overcoming drug resistance issues in cancer therapy (Zhang et al., 2018).

Role in the Synthesis of Piperazine and Piperidine Derivatives

The compound is also a key intermediate in the synthesis of various piperazine and piperidine derivatives. These derivatives are crucial for developing biologically active compounds, including potential treatments for depression, cerebral ischemia, and as analgesics. This application underscores the compound's utility in creating structurally diverse and pharmacologically relevant entities (Kong et al., 2016).

Applications in Heterocyclic Chemistry

The versatility of "tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate" extends to the field of heterocyclic chemistry, where it is used to synthesize triazolyl-substituted piperidines. These compounds are valuable scaffolds for further chemical transformations, leading to the creation of novel heterocyclic compounds with potential therapeutic applications. The ability to undergo regioselective ring-opening and serve as a scaffold for the preparation of substituted piperidines highlights its significance in synthetic organic chemistry (Harmsen et al., 2011).

Structural and Crystallographic Studies

Structural and crystallographic analyses of derivatives of this compound have provided insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential binding modes when designed as part of bioactive molecules. These studies contribute to the rational design of new drugs by elucidating the structural basis of the compound's interaction with biological targets (Richter et al., 2009).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Properties

IUPAC Name

tert-butyl 4-[(4-formyltriazol-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-6-4-11(5-7-17)8-18-9-12(10-19)15-16-18/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEZZHOKNHOFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
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tert-butyl 4-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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